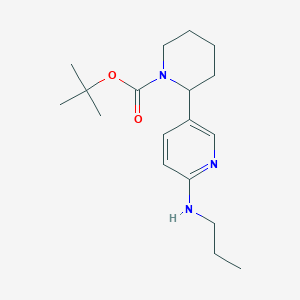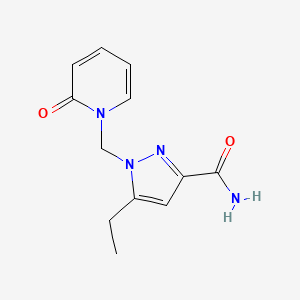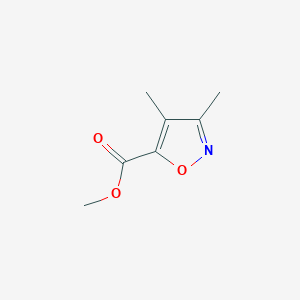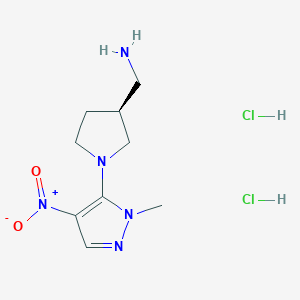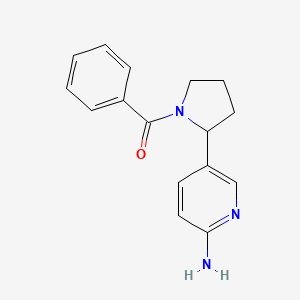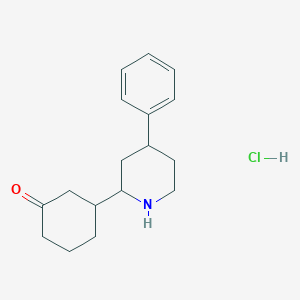
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is a versatile chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone typically involves the reaction of 5-methyl-isoxazole-4-carboxylic acid with 4-(2-chloro-4-nitrophenyl)piperidine . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The synthetic route can be depicted as follows:
Step 1: Preparation of 5-methyl-isoxazole-4-carboxylic acid.
Step 2: Reaction with 4-(2-chloro-4-nitrophenyl)piperidine to form the intermediate.
Step 3: Further reaction and purification to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anti-influenza agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of nucleoprotein accumulation in the nucleus, thereby inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone
- Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone
Uniqueness
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity. This uniqueness makes it particularly valuable in targeted applications, such as antiviral research and pharmaceutical development.
Propiedades
Fórmula molecular |
C13H19N3O3 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
morpholin-4-yl-(3-piperidin-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)10-9-19-15-12(10)11-3-1-2-4-14-11/h9,11,14H,1-8H2 |
Clave InChI |
PZRVGDVJYXTRKT-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=NOC=C2C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


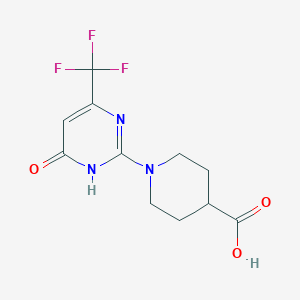
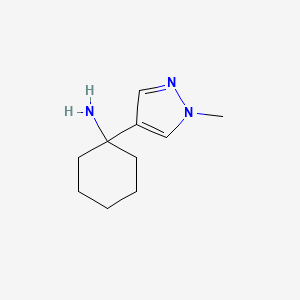
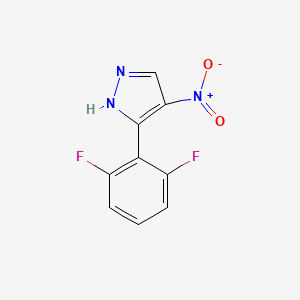
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)
